(3R)-4-methylpentane-1,3-diol
Description
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Properties
CAS No. |
16451-48-2 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(3R)-4-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
DCBLTYZAUIEBCX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCO)O |
Canonical SMILES |
CC(C)C(CCO)O |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within the Field of Chiral 1,3 Diols
Chiral 1,3-diols are a fundamental class of organic compounds characterized by two hydroxyl groups separated by a carbon atom, with at least one stereocenter. These motifs are prevalent in a vast array of natural products and biologically active molecules, making them highly valuable targets in synthetic chemistry. nih.govacs.org The synthesis of enantiomerically pure 1,3-diols is a significant challenge due to the potential for forming multiple stereoisomers. acs.org
(3R)-4-Methylpentane-1,3-diol, with its specific stereoconfiguration at the C3 position and a branched methyl group at C4, presents a unique structural element. Its utility often lies in its role as a chiral precursor or intermediate in the synthesis of more complex molecules. chemicalbook.com The presence of both a primary and a secondary alcohol group offers differential reactivity, allowing for selective chemical transformations.
Significance of Stereoisomers in Modern Asymmetric Synthesis
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on a single enantiomer. nih.gov Asymmetric synthesis aims to produce a specific stereoisomer of a chiral compound, and chiral building blocks like (3R)-4-methylpentane-1,3-diol are instrumental in this endeavor.
The synthesis of chiral 1,3-diols often involves the stereoselective reduction of β-hydroxy ketones. nih.gov Various methods, including catalytic asymmetric hydrogenation using chiral catalysts, are employed to control the formation of the desired stereoisomer with high diastereoselectivity and enantioselectivity. acs.orgnih.gov For instance, ruthenium-catalyzed asymmetric hydrogenation of certain β-keto esters has proven to be a practical method for accessing β-hydroxy esters in high enantiomeric purity, which are precursors to chiral diols. acs.org The development of such stereoselective reactions is a cornerstone of modern organic synthesis, enabling the efficient construction of complex chiral molecules. acs.org
The table below provides a glimpse into the physical and chemical properties of 4-methylpentane-1,3-diol, the parent structure of the (3R) isomer.
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| CAS Number | 12896295 |
Note: Data corresponds to the general structure of 4-methylpentane-1,3-diol. nih.gov Specific properties for the (3R) stereoisomer may vary.
Overview of Research Trajectories for Complex Aliphatic Diols
Research into complex aliphatic diols is driven by the need for advanced materials and biologically active compounds. google.com A significant trend is the development of sustainable and efficient synthetic methods. This includes the use of renewable feedstocks and green catalysts. mdpi.comelsevierpure.com For example, there is growing interest in preparing diols from bio-based sources like lignocellulose. researchgate.net
Another key research direction is the synthesis of aliphatic polycarbonate diols, which are important monomers for producing high-performance polymers like polyurethanes. elsevierpure.comtaiwannews.com.tw The properties of these polymers, such as flexibility and thermal stability, are directly influenced by the structure of the diol used. mdpi.com The synthesis of diols with specific stereochemistry, like (3R)-4-methylpentane-1,3-diol, allows for fine-tuning the properties of the resulting polymers.
Furthermore, the development of novel catalytic systems remains a major focus. This includes both metal-based catalysts for reactions like hydroformylation and hydrogenation, as well as biocatalytic approaches. google.com
Emerging Paradigms in Chiral Compound Research
Chemoenzymatic Synthetic Routes to Enantiopure Diols
Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical reactions to afford enantiopure compounds. These methods are particularly powerful for the synthesis of chiral diols.
Biocatalytic Reductions for Chiral Center Formation
Biocatalytic reductions, often employing alcohol dehydrogenases (ADHs), are a cornerstone for establishing chiral centers in diols. mdpi.com These enzymes can reduce prochiral ketones with high enantio- and diastereoselectivity under mild reaction conditions. mdpi.com For instance, the reduction of β-hydroxy ketones, which can be derived from aldol reactions, offers a direct route to 1,3-diols. nih.gov The stereochemical outcome of the reduction is dictated by the specific ADH used, allowing access to different stereoisomers of the diol. The use of whole-cell biocatalysts, such as Daucus carota (carrot) cells, has also been shown to effectively reduce α-hydroxy aromatic ketones to the corresponding (R)-aryl vicinal diols with good yields and excellent enantiomeric excess. rsc.org
The versatility of ADHs is demonstrated in the synthesis of a variety of chiral diols, including 1,4-diaryl-1,4-diols, where enzymes like alcohol dehydrogenase from Ralstonia sp. (RasADH) have shown high activity and stereoselectivity for sterically hindered substrates. mdpi.com
Enzymatic Kinetic Resolutions and Desymmetrization Strategies
Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. nih.gov Lipases are commonly employed to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govacs.org For example, lipase (B570770) PSL-C from Pseudomonas cepacia has been used for the kinetic resolution of racemic 1,2-diols containing a chiral quaternary center, achieving good conversions and enantioselectivities. nih.gov
A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. acs.orgacs.org A notable example involves the use of Novozym 435 (Candida antarctica lipase B) in combination with a ruthenium catalyst for the dynamic kinetic resolution of secondary diols, yielding enantiomerically pure diacetates. acs.orgacs.orgthieme-connect.com
Desymmetrization of meso-diols is another powerful strategy. Here, an enzyme selectively modifies one of two prochiral functional groups in a symmetrical molecule, creating a chiral product.
Aldolase-Catalyzed C-C Bond Forming Reactions
Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds, making them valuable tools for the synthesis of chiral polyols. nih.govdntb.gov.ua These enzymes utilize a ketone donor and an aldehyde acceptor to construct complex molecules with multiple stereocenters. nih.gov For example, fructose-1,6-bisphosphate (FBP) aldolase (B8822740) catalyzes the reaction between dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate to form fructose-1,6-bisphosphate with precise stereochemical control. youtube.comwikipedia.org
The substrate scope of aldolases can be expanded through enzyme engineering and by using alternative, non-natural substrates. nih.govdntb.gov.ua This allows for the synthesis of a diverse range of chiral diols and polyols that are not readily accessible through traditional chemical methods. One-pot chemoenzymatic reactions combining enzymatic aldol reactions with subsequent reduction steps can provide efficient routes to 1,3-diols. nih.gov
Asymmetric Catalysis in Diol Construction
Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to enzymatic methods for the stereoselective synthesis of diols. thieme-connect.com
Homogeneous and Heterogeneous Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of unsaturated precursors to chiral diols. thieme-connect.com Chiral rhodium and iridium complexes are often used as catalysts for the hydrogenation of prochiral diketones and hydroxy ketones. mdpi.comrsc.orgnih.govnih.gov For example, the double asymmetric hydrogenation of (Z,Z)-1,3-diene-1,4-diyl diacetates using rhodium catalysts can produce C2-symmetric 1,4-diols with high diastereo- and enantioselectivity. rsc.orgnih.gov
Iridium-catalyzed asymmetric hydrogenation of α-alkoxy-β-ketoesters via dynamic kinetic resolution is another effective strategy for producing differentiated anti-1,2-diol derivatives with excellent enantio- and diastereoselectivity. rsc.org Similarly, chiral spiroiridium catalysts have been employed for the highly efficient asymmetric hydrogenation of δ-ketoesters to yield chiral 1,5-diols. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. thieme-connect.com
Diastereoselective and Enantioselective Carbonyl Reductions
The diastereoselective reduction of chiral β-hydroxy ketones is a key step in many synthetic routes to 1,3-diols. nih.govthieme-connect.com The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the directing effect of the existing hydroxyl group.
Organocatalysis has also emerged as a powerful tool for the enantioselective reduction of carbonyl compounds. nih.gov For instance, CBS-oxazaborolidine complexes have been successfully used for the asymmetric reduction of chiral hydroxy ketones to afford chiral 1,3-diols with high enantiomeric purity. nih.govnih.gov These methods, along with diastereoselective allylations of carbonyl compounds, provide versatile entries to a wide range of chiral diols with well-defined stereochemistry. acs.org
Stereocontrolled Allylation and Crotylation Reactions
Stereocontrolled allylation and crotylation reactions are powerful methods for the asymmetric construction of carbon-carbon bonds, yielding homoallylic alcohols which are key precursors to 1,3-diols. These reactions involve the addition of an allyl or crotyl nucleophile to an electrophile, typically an aldehyde, where the stereochemical outcome is directed by a chiral catalyst or auxiliary.
A prominent strategy involves the use of chiral diol catalysts, such as BINOL derivatives, which can activate organoboron reagents to facilitate highly enantioselective transformations. nih.gov For instance, the combination of C2-symmetric chiral diols with tin(IV) chloride (SnCl₄) creates a potent Lewis acid assisted Brønsted acid (LBA) catalyst. acs.orgfigshare.com This catalytic system activates commercially available allylboronic acid pinacol (B44631) esters for highly enantioselective allylboration of aldehydes, producing homoallylic alcohols with excellent yields and enantiomeric ratios (er). acs.orgfigshare.com Further control can be exerted in crotylation reactions, providing specific diastereomers (syn or anti) of the corresponding propionate (B1217596) units with high selectivity. acs.org
Iridium-based catalysts have also been developed for the diastereoselective and site-selective C-allylation of pre-existing chiral 1,3-diols. nih.gov This redox-triggered approach allows for the direct functionalization of the diol backbone without the need for protecting groups, furnishing complex homoallylic diols with complete diastereoselectivity. nih.gov The stereochemical outcome of these additions is often dictated by the specific chiral ligand employed on the metal center. nih.govnih.gov
Interactive Table 1: Examples of Stereocontrolled Allylation and Crotylation for Homoallylic Alcohol Synthesis
| Electrophile | Reagent | Catalyst System | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Aliphatic Aldehydes | Allylboronic acid pinacol ester | Chiral Diol • SnCl₄ | Homoallylic Alcohol | Excellent | Up to 98:2 er | acs.org |
| Aldehydes | Crotylboronates | Chiral Diol • SnCl₄ | Syn-Propionate Unit | - | >95:5 dr, up to 98:2 er | acs.org |
| Malic acid derived 1,3-diol | Allyl acetate | [Ir(cod)Cl]₂ / (S)-Cl,MeO-BIPHEP | Anti-Homoallylic Diol | 79% | Single diastereomer | nih.gov |
| Aromatic Ketones | Allyldiisopropoxylborane | BINOL (15 mol%) | Tertiary Homoallylic Alcohol | Up to 93% | Up to 99% ee | nih.gov |
Note: 'er' refers to enantiomeric ratio, 'dr' to diastereomeric ratio, and 'ee' to enantiomeric excess.
Rh-Catalyzed C-H Functionalization for Chiral Diol Synthesis
Rhodium-catalyzed C-H functionalization has emerged as a transformative strategy for the synthesis of complex organic molecules, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. nih.gov This approach offers high atom economy and can provide access to chiral diol structures through novel and efficient pathways.
One effective method for synthesizing 1,3-diols involves the C-H functionalization of benzyl (B1604629) silyl (B83357) ethers. organic-chemistry.org This reaction proceeds via the rhodium-catalyzed insertion of an aryldiazoacetate into a C-H bond. The stereoselectivity of this transformation can be controlled by using either a chiral auxiliary on the substrate or a chiral catalyst. organic-chemistry.org Notably, dirhodium catalysts bearing chiral ligands, such as Hashimoto's Rh₂((S)-PTTL)₄, have proven highly effective in achieving both high diastereoselectivity and enantioselectivity in these C-H insertion reactions. organic-chemistry.org
The development of chiral cyclopentadienyl (B1206354) (Cp) ligands for Rh(III) complexes represents a significant advance, enabling a wide range of enantioselective C-H functionalization reactions. nih.gov The mechanism typically involves a C-H activation step by the Rh(III) catalyst, followed by coordination and migratory insertion of a coupling partner. nih.govnih.gov The steric and electronic properties of the chiral ligand create a defined environment around the metal center, which dictates the stereochemical outcome of the bond-forming event. nih.gov This methodology provides a powerful tool for constructing chiral centers with high fidelity.
Interactive Table 2: Rh-Catalyzed C-H Functionalization for Diol Synthesis
| Substrate | Reagent | Catalyst | Key Feature | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Benzyl silyl ethers | Aryldiazoacetates | Rh₂((S)-PTTL)₄ | Chiral catalyst-controlled C-H insertion | Highly diastereoselective and enantioselective | organic-chemistry.org |
| Benzyl silyl ethers | Aryldiazoacetates | (S)-lactate chiral auxiliary | Substrate-controlled C-H insertion | Moderate diastereoselectivity and enantioselectivity | organic-chemistry.org |
| Aromatic Oxime Esters | 1,3-Dienes | Rh(III) complex | Redox-neutral C-H activation/cyclization | Complete regioselectivity | rsc.org |
| Cyclic 2-Diazo-1,3-diketones | N-Arylamides | Rh(III) complex | C-H activation/intramolecular cyclization | - | researchgate.net |
Multi-Component and Tandem Reaction Sequences for Diol Scaffolds
A powerful tandem sequence for accessing syn-1,3-diol motifs involves a three-component reaction of homoallylic alcohols, α,β-unsaturated ketones, and aldehydes. researchgate.netacs.orgresearchgate.net This sequence integrates olefin cross-metathesis, hemiacetalization, and an intramolecular oxa-Michael addition. The reaction proceeds without the isolation of intermediates to furnish syn-1,3-dioxane derivatives, which are protected forms of 1,3-diols, in good to excellent yields and as a single diastereomer. researchgate.netresearchgate.net
Asymmetric multicomponent reactions (AMCRs) provide a direct route to complex chiral compounds with high efficiency. nih.gov An example is the Petasis borono-Mannich reaction, which can utilize allylboronates as one of its components to generate chiral amino alcohol precursors that can be further elaborated into diol-containing structures. nih.gov Another approach is a nickel-catalyzed three-component coupling of ketones, dienes, and bis(pinacolato)diboron, which, after a subsequent oxidation step, yields 1,3-diols as the major product. organic-chemistry.org These methods showcase the power of combining multiple simple starting materials to rapidly assemble valuable chiral building blocks.
Interactive Table 3: Multi-Component and Tandem Reactions for Diol Scaffolds
| Reaction Type | Components | Catalyst/Reagent | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Tandem Sequence | Homoallylic alcohol, α,β-unsaturated ketone, aldehyde | Ruthenium/Brønsted acid | syn-1,3-Dioxane | Step-economical synthesis of syn-1,3-diol precursors | researchgate.netresearchgate.net |
| Tandem Bis-Aldol | Ketone, Paraformaldehyde | Polystyrenesulfonic acid | 1,3-Dioxane (B1201747) | Microwave-assisted, aqueous medium | organic-chemistry.org |
| Multicomponent Coupling | Ketone, Diene, B₂(pin)₂ | Ni(cod)₂ / P(t-Bu)₃ | 1,3-Diol (after oxidation) | Stereoselective C-C and C-B bond formation | organic-chemistry.org |
| Asymmetric MCR | Phenol, Aldehyde, Boronate | Chiral Diol | Chiral diarylalkane | Enantioselective synthesis of complex chiral scaffolds | nih.gov |
Strategic Protection and Deprotection in Complex Diol Synthesis
In the multi-step synthesis of complex molecules, the strategic use of protecting groups is essential to temporarily mask reactive functional groups, such as diols, thereby preventing unwanted side reactions. youtube.com For 1,3-diols, the most common and effective protecting group strategy is the formation of a cyclic acetal (B89532), specifically a six-membered 1,3-dioxane ring. researchgate.netthieme-connect.de
These acetals are typically formed by reacting the diol with an aldehyde or a ketone under acidic conditions. numberanalytics.com A key advantage of 1,3-dioxanes is their stability profile: they are generally robust under basic, oxidative, and reductive conditions but are readily cleaved with mild Brønsted or Lewis acids, allowing for selective deprotection. thieme-connect.denumberanalytics.com Acetonides (from acetone) and benzylidene acetals (from benzaldehyde) are frequently used. researchgate.netnih.gov The latter is particularly useful as its derivatives, such as the p-methoxybenzylidene acetal, can be used for regioselective protection schemes. researchgate.net
Orthogonal protection is an advanced strategy that employs multiple protecting groups within the same molecule, each of which can be removed under a distinct set of conditions without affecting the others. numberanalytics.com For example, a molecule might contain a silyl ether protecting one alcohol and an acetal protecting a 1,3-diol. The silyl group (e.g., TBS) can be removed with a fluoride (B91410) source, while the acetal remains intact until treated with acid. numberanalytics.com This approach provides chemists with precise control over the sequence of synthetic transformations. Protecting group interconversion, where one protecting group is swapped for another to accommodate different reaction conditions, is another powerful tactic in complex synthesis. numberanalytics.com
Interactive Table 4: Common Protecting Groups for 1,3-Diols
| Protecting Group | Structure | Formation Conditions | Deprotection Conditions | Stability | Reference |
|---|---|---|---|---|---|
| Benzylidene Acetal | Diol + Benzaldehyde | Acid catalyst (e.g., CSA, PTSA) | Mild acid (e.g., AcOH); Hydrogenolysis | Stable to base, organometallics, redox agents | researchgate.netnumberanalytics.com |
| Acetonide | Diol + Acetone or 2,2-Dimethoxypropane | Acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl, TFA) | Stable to base, organometallics, redox agents | nih.govresearchgate.net |
| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol + TBDMSCl | Imidazole, DMAP | Fluoride source (e.g., TBAF), Acid | Stable to base, mild acid | numberanalytics.comnumberanalytics.com |
| p-Methoxybenzylidene (PMP) Acetal | Diol + p-Anisaldehyde | Acid catalyst | Oxidative cleavage (e.g., DDQ, CAN) | Stable to base, mild acid | researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the stereochemistry of chiral compounds. It allows for the detailed analysis of molecular structure and conformation in solution.
Conformational Analysis via Coupling Constant and Chemical Shift Studies
The conformational preferences of (3R)-4-methylpentane-1,3-diol can be investigated by analyzing proton-proton (¹H-¹H) coupling constants and chemical shifts in its ¹H NMR spectrum. The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By examining these coupling constants, the predominant conformation of the molecule in solution can be inferred.
For 1,3-diols, the relative stereochemistry can often be determined by converting them into acetonide derivatives. The ¹³C NMR chemical shifts of the acetonide carbons are highly dependent on the stereochemical relationship of the diol. Syn-1,3-diol acetonides typically exhibit characteristic chemical shifts for the acetonide methyl groups around 19 and 30 ppm, while anti-isomers show resonances for these groups in the 24-25 ppm range. univ-lemans.fr This method provides a reliable way to deduce the relative stereochemistry of the diol.
Table 1: Representative ¹³C NMR Chemical Shifts for syn- and anti-1,3-Diol Acetonides
| Stereochemistry | Acetonide Methyl Carbon Chemical Shifts (ppm) |
| syn | ~19, ~30 |
| anti | ~24-25 |
Chiral Derivatizing Agents in NMR Spectroscopy
To determine the enantiomeric purity of chiral diols like this compound, chiral derivatizing agents (CDAs) are employed in NMR spectroscopy. rsc.org These agents react with the diol to form diastereomers, which, unlike enantiomers, have distinct NMR spectra. This allows for the quantification of each enantiomer present in a sample.
A variety of CDAs have been developed for diols, including chiral boric acids. rsc.org For instance, a three-component system involving 2-formylphenylboronic acid and an enantiopure alpha-methylbenzylamine can be used to form diastereomeric iminoboronate esters. nih.gov The proton NMR signals of these diastereomers are typically well-resolved, enabling the determination of the enantiomeric excess (ee) of the diol. nih.gov The derivatization reaction is often rapid and can be performed directly in the NMR tube. rsc.org
Table 2: Examples of Chiral Derivatizing Agents for Diols
| Chiral Derivatizing Agent System | Resulting Diastereomers | Spectroscopic Method |
| Camphanylboronic acid | Diastereomeric boronate esters | ¹³C NMR rsc.org |
| 2-Formylphenylboronic acid and alpha-methylbenzylamine | Diastereomeric iminoboronate esters | ¹H NMR nih.gov |
| New bridged boric acid D | Diastereomeric cyclic boric acid esters | ¹H NMR rsc.org |
Advanced Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₆H₁₄O₂, the expected monoisotopic mass is 118.0994 Da. uni.lunih.gov HRMS can measure this mass with high precision, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Table 3: Molecular Information for 4-methylpentane-1,3-diol
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol nih.gov |
| Monoisotopic Mass | 118.09938 Da uni.lu |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination
Chiral chromatography is a powerful technique for separating enantiomers and diastereomers. This is crucial for determining the optical purity of a chiral compound like this compound. The separation is achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The CSP interacts differently with the enantiomers, leading to different retention times and allowing for their separation and quantification. This method is essential for ensuring the stereochemical integrity of the target compound.
Chiral Gas-Liquid Chromatography (GLC)
Chiral Gas-Liquid Chromatography (GLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and, thus, their separation. gcms.cznih.gov For diols like this compound, the hydroxyl groups can be derivatized to enhance volatility and improve separation.
The separation of chiral compounds by GLC is based on the formation of transient diastereomeric complexes between the analyte and the CSP. gcms.cz The stability of these complexes differs for each enantiomer, resulting in differential partitioning between the mobile and stationary phases.
Common chiral stationary phases used in capillary GLC for the separation of chiral alcohols and diols include cyclodextrin (B1172386) derivatives. nih.gov The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature and column pressure, are critical for achieving optimal separation.
Table 1: GLC Parameters for Chiral Separation
| Parameter | Description |
|---|---|
| Stationary Phase | Typically a cyclodextrin derivative coated on a polysiloxane backbone. The type of cyclodextrin (e.g., β- or γ-cyclodextrin) and the nature of the derivatizing groups significantly influence selectivity. |
| Column Type | Capillary columns are preferred due to their high efficiency and resolution. |
| Carrier Gas | Typically hydrogen or helium. |
| Temperature Program | An optimized temperature ramp is often used to ensure good separation and peak shape. |
| Detector | A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the enantioselective analysis of chiral compounds, including diols. acs.orgsigmaaldrich.commdpi.com Similar to chiral GLC, chiral HPLC relies on the use of a chiral stationary phase (CSP) to differentiate between enantiomers. sigmaaldrich.comsigmaaldrich.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.govrsc.org
For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. mdpi.com These phases can operate in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. sigmaaldrich.com
The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. acs.org
Table 2: HPLC Parameters for Chiral Separation of Diols
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs are commonly used. |
| Mobile Phase | The composition (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed phase) is optimized to achieve the best separation. |
| Flow Rate | Typically in the range of 0.5-2.0 mL/min for analytical columns. |
| Detector | A UV detector is often used if the analyte has a chromophore. For compounds without a strong chromophore like this compound, a refractive index (RI) detector or derivatization with a UV-active tag is necessary. A circular dichroism detector can also be employed for chiral compounds. jst.go.jp |
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. docbrown.info For this compound, the IR spectrum will show characteristic absorption bands for the O-H and C-O stretching vibrations of the hydroxyl groups, as well as C-H stretching and bending vibrations of the alkyl backbone. docbrown.inforesearchgate.netnist.gov
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD spectroscopy provides detailed three-dimensional structural information, including the absolute configuration and conformational analysis of chiral molecules in solution. wikipedia.orgdtu.dkrsc.org
The VCD spectrum of this compound will exhibit a unique pattern of positive and negative bands corresponding to its specific absolute configuration. By comparing the experimental VCD spectrum with the spectrum calculated using quantum chemical methods, the absolute configuration can be unambiguously determined. wikipedia.org
VCD is particularly sensitive to the conformation of molecules, as the sign and intensity of the VCD signals are dependent on the spatial arrangement of the atoms. researchgate.netbiotools.us This allows for the study of intramolecular hydrogen bonding and the preferred conformations of the diol in solution.
Table 3: Spectroscopic Data for Diol Analysis
| Spectroscopic Technique | Information Obtained | Key Spectral Regions for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Functional group identification. | ~3400 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-state conformation. | The entire mid-IR region, particularly the C-H and C-O stretching and bending regions, will show characteristic VCD signals. |
Quantum Chemical Calculations for Conformational Energetics and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, free from solvent or matrix effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the energy and preferred geometry of a molecule.
Density Functional Theory (DFT) has become a standard and reliable method for predicting the ground state geometries and conformational preferences of organic molecules. uni-bonn.de For 1,3-diols such as this compound, DFT is used to explore the potential energy surface by rotating the key dihedral angles (O-C-C-C and C-C-C-O). This analysis reveals the relative energies of various conformers.
The stability of these conformers is primarily governed by a balance of steric hindrance and the formation of stabilizing intramolecular hydrogen bonds. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles for the most stable conformers. For a typical 1,3-diol, the geometry that allows for the formation of a six-membered ring via an intramolecular hydrogen bond is often the most stable. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For instance, studies on similar molecules have shown that hybrid functionals like B3LYP combined with Pople-style basis sets (e.g., 6-31G(d,p)) provide a good balance of accuracy and computational cost for geometry optimization. researchgate.netresearchgate.net
Table 1: Representative Theoretical Geometrical Parameters for a 1,3-Diol Intramolecular Hydrogen Bond
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| H---O Distance | 1.8 - 2.2 Å | Indicates the strength of the hydrogen bond; shorter is stronger. |
| O-H---O Angle | 140 - 160° | Measures the linearity of the hydrogen bond; closer to 180° is ideal. nih.gov |
| Stabilization Energy | 3 - 5 kcal/mol | Quantifies the energetic preference for the hydrogen-bonded conformer over an open-chain form. |
Before DFT became widespread, ab initio and semi-empirical methods were the primary tools for computational analysis. libretexts.org
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate all molecular integrals from first principles, making them computationally intensive. libretexts.orgnih.gov While highly accurate, especially when electron correlation is included (like in MP2 or coupled-cluster methods), their computational cost often limits their application to smaller molecules or requires significant computing resources. researchgate.net They remain crucial for benchmarking other methods. nih.gov
Semi-empirical methods (e.g., AM1, PM3) simplify the calculations by using parameters derived from experimental data. libretexts.orgncsu.edu This makes them much faster than DFT or ab initio methods, allowing for the rapid screening of large numbers of molecules or very large systems. However, their reliance on parameterization means their accuracy can be less reliable for molecules that differ significantly from the data set used for their development. libretexts.org For diols, semi-empirical methods can provide a quick initial assessment of conformational preferences before a more rigorous DFT or ab initio calculation is performed.
Molecular Dynamics Simulations of Diol Interactions and Dynamics
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model atoms as classical particles moving according to a force field—a set of equations and parameters that describe the potential energy of the system. dovepress.com
For this compound, MD simulations can reveal:
Solvent Interactions: How the diol interacts with solvent molecules, such as water or organic solvents. This includes the formation and breaking of intermolecular hydrogen bonds, which influences solubility and reactivity. aip.org
Conformational Dynamics: The transitions between different low-energy conformations over time. MD can show how flexible the molecule is and the lifetime of specific structures, like the intramolecularly hydrogen-bonded state. dovepress.comaip.org
Aggregation: How multiple diol molecules might interact with each other in solution, which is relevant for understanding bulk properties.
Simulations of related systems, like 1,3-propanediol (B51772) in acetonitrile, have shown that both intramolecular and intermolecular hydrogen bonds can coexist and that their stability and lifetimes differ significantly. aip.org
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. aip.org
NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shieldings. nih.gov These shieldings are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate prediction of ¹H and ¹³C NMR shifts can help confirm the structure of a molecule or distinguish between different stereoisomers. comporgchem.comrsc.org Studies have shown that computational approaches can achieve high accuracy, with root-mean-square-error (RMSE) values often below 0.1 ppm for ¹H and 1-2 ppm for ¹³C when appropriate methods are used. nih.govbiorxiv.org
Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of molecules. The calculated frequencies correspond to specific molecular motions (e.g., O-H stretching, C-C bending). A key application for diols is identifying the signature of hydrogen bonding. The O-H stretching frequency of a hydrogen-bonded hydroxyl group is typically red-shifted (lowered) and broadened compared to a "free" hydroxyl group. aip.org Comparing the calculated spectrum of a hydrogen-bonded conformer with the experimental spectrum can provide strong evidence for its presence in a sample. aip.org
Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data for a Model 1,3-Diol System
| Spectroscopic Parameter | Typical Experimental Value | Typical Calculated Value (DFT/GIAO) | Comment |
|---|---|---|---|
| ¹³C NMR Shift (CH-OH) | 65-75 ppm | Correlates well after linear scaling. uni-bonn.de | Sensitive to local geometry and conformation. |
| ¹H NMR Shift (CH-OH) | 3.5-4.5 ppm | Highly dependent on solvent and concentration. | Prediction requires explicit solvent models for high accuracy. biorxiv.org |
| IR Frequency (Free O-H) | ~3650 cm⁻¹ | ~3650 cm⁻¹ | Sharp peak. |
| IR Frequency (H-Bonded O-H) | ~3400-3500 cm⁻¹ | ~3450 cm⁻¹ | Broad peak, red-shifted due to H-bond. aip.org |
Ligand Design and Reactivity Modeling for Asymmetric Synthesis Applications
Chiral diols like this compound are valuable precursors for chiral ligands used in asymmetric catalysis. nih.govacs.org Computational modeling plays a crucial role in this area by providing insight into how these ligands control the stereochemical outcome of a reaction. nih.gov
The process often involves:
Complex Geometry Optimization: Calculating the structure of the metal-ligand complex. For example, the diol can be converted into a boronate ester, which then coordinates to a metal center. nih.govacs.org
Transition State Modeling: The most critical step is to model the transition states of the catalyzed reaction. By comparing the energies of the transition states leading to the (R) and (S) products, chemists can predict the enantiomeric excess (ee) of the reaction.
Rational Ligand Modification: Based on the transition state models, researchers can propose modifications to the ligand structure—for instance, changing steric bulk or electronic properties—to enhance selectivity. Computational screening can then test these new designs before they are synthesized in the lab, saving time and resources. nih.govresearchgate.net
Studies on Intramolecular Hydrogen Bonding in Diol Systems
The intramolecular hydrogen bond is a defining feature of 1,3-diols and significantly influences their chemical and physical properties. nih.gov Computational studies provide a detailed picture of this interaction. mdpi.com
Energetics: Calculations can quantify the strength of the hydrogen bond, typically finding it to be in the range of 3-5 kcal/mol. This energy determines the population of the hydrogen-bonded conformer at a given temperature.
Geometric Criteria: The stability of the intramolecular hydrogen bond in diols increases as the number of separating carbon atoms goes from two to three (i.e., 1,3-diols are more favorable than 1,2-diols). nih.gov
Topological Analysis: Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to find a "bond critical point" between the hydrogen and the acceptor oxygen. nih.gov The properties of this point provide rigorous, quantitative evidence for the existence and nature of the hydrogen bond, moving beyond simple geometric criteria. nih.gov These studies confirm that a true hydrogen bond exists in 1,3-diols but is generally absent in 1,2-diols. nih.gov
Applications of 3r 4 Methylpentane 1,3 Diol As a Chiral Synthon in Organic Synthesis
Role as a Chiral Building Block in the Asymmetric Synthesis of Natural Products
Chiral 1,3-diols are fundamental structural motifs present in a wide array of natural products, including polyketides, macrolides, and various other biologically active compounds. The defined stereochemistry of (3R)-4-methylpentane-1,3-diol makes it an attractive starting material or intermediate for the enantioselective synthesis of such complex molecules. The strategic incorporation of this chiral fragment can dictate the stereochemical outcome of subsequent reactions, thereby enabling the total synthesis of specific stereoisomers of natural products.
While direct examples of the incorporation of this compound into specific natural product syntheses are not extensively documented in broad literature, the utility of similar chiral 1,3-diols is well-established. For instance, the synthesis of polyhydroxylated natural products often relies on the iterative use of chiral diol units. juniperpublishers.com The principles governing these syntheses highlight the potential of this compound as a readily available chiral precursor for constructing segments of larger natural products.
Precursor for Stereodefined Pharmaceutical Intermediates
The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral diols, including this compound, are crucial intermediates in the production of stereodefined active pharmaceutical ingredients (APIs). Their ability to introduce specific stereocenters early in a synthetic sequence is a key strategy for achieving high enantiomeric purity in the final drug substance.
Heteroaromatic compounds are a cornerstone of medicinal chemistry, forming the core structure of numerous drugs. The synthesis of substituted heteroaromatics with defined stereochemistry is a continuous area of research. While the direct use of this compound to create chiral heteroaromatic derivatives is a specialized area of investigation, the functional groups of the diol (two hydroxyl groups) offer versatile handles for cyclization reactions to form various heterocyclic rings. For example, diols can be converted into cyclic ethers, lactones, or can be used to introduce chiral side chains onto pre-existing heteroaromatic systems. The development of novel synthetic methodologies could further expand the utility of this chiral diol in constructing medicinally relevant heteroaromatic scaffolds. researchgate.netnih.govmdpi.commdpi.com
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities and are used as pharmaceuticals. A significant number of polyketides feature 1,3-diol moieties within their complex structures. nih.gov Research into the biosynthesis of polyketides has revealed the enzymatic pathways that construct these intricate molecules.
A noteworthy example is the biosynthesis of 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), a differentiation regulating factor in the slime mold Dictyostelium discoideum. researchgate.net This molecule, a resorcinolic lipid, bears a striking structural resemblance to the core of this compound, with the key difference being the aromatic ring and the longer alkyl chain. The biosynthesis of MPBD is proposed to involve a polyketide synthase (PKS) protein. researchgate.net This biological precedent underscores the significance of the 1,3-diol arrangement found in this compound and suggests its potential as a synthon for the laboratory synthesis of analogues of MPBD and other polyketide-derived scaffolds with potential therapeutic applications.
Table 1: Research Findings on a Related Polyketide-Derived Scaffold
| Organism | Compound | Proposed Biosynthetic Origin | Potential Significance |
| Dictyostelium discoideum | 4-methyl-5-pentylbenzene-1,3-diol (MPBD) | Polyketide Synthase (PKS) | Differentiation regulating factor, model for biosynthesis |
Development of Chiral Ligands and Auxiliaries for Catalytic Asymmetric Reactions
The development of chiral ligands and auxiliaries is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral diols are frequently employed as precursors for the synthesis of these crucial components of catalytic systems. The hydroxyl groups can be readily functionalized to coordinate with metal centers, creating a chiral environment that directs the stereochemical course of a catalyzed reaction.
While specific examples detailing the use of this compound for the development of chiral ligands are not widely reported, the structural motif is highly promising. Chiral diols have been successfully used to prepare ligands for a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and additions to carbonyls. nih.govresearchgate.netmdpi.com The C2 symmetry often found in ligands derived from diols can be highly effective in inducing high levels of enantioselectivity. The potential of this compound as a scaffold for new and effective chiral ligands remains an area ripe for exploration.
Exploration in Materials Science as a Chiral Monomer for Specialized Polymers
The incorporation of chirality into polymers can lead to materials with unique and desirable properties, such as the ability to selectively recognize other chiral molecules, exhibit non-linear optical activity, or self-assemble into helical superstructures. Chiral monomers are the fundamental building blocks for creating such specialized polymers.
The two hydroxyl groups of this compound make it a suitable candidate for use as a chiral monomer in the synthesis of polyesters, polyethers, and polyurethanes. The stereochemistry of the diol would be incorporated into the polymer backbone, potentially inducing a chiral conformation in the resulting macromolecule. Although the specific use of this compound in materials science is not yet a major focus of published research, the broader field of chiral polymers suggests a promising future for such applications. The development of new biodegradable polymers, chiral stationary phases for chromatography, and advanced optical materials are all potential areas where this chiral synthon could make a significant contribution.
Future Research Directions and Unexplored Avenues for 3r 4 Methylpentane 1,3 Diol
Development of Novel, Sustainable Synthetic Routes (Green Chemistry)
The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. For (3R)-4-methylpentane-1,3-diol, future research will undoubtedly focus on developing greener and more efficient synthetic strategies, moving away from traditional methods that may rely on hazardous reagents or produce significant waste.
A primary avenue of exploration lies in biocatalysis and chemoenzymatic synthesis . The stereoselective synthesis of 1,3-diols using enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) is a well-established and highly effective strategy. rsc.org For instance, the asymmetric reduction of a corresponding β-hydroxy ketone or diketone precursor using whole-cell biocatalysts or isolated enzymes offers a direct and highly enantioselective route to chiral diols. rsc.org Research in this area for this compound would involve:
Screening and Engineering of Enzymes: Identifying or engineering novel ketoreductases or other enzymes with high specificity for the appropriate precursor to this compound. This could involve directed evolution or rational design to enhance catalytic efficiency and stereoselectivity.
Whole-Cell Biotransformations: Developing robust microbial systems, such as engineered E. coli or yeast strains, for the fermentative production of this compound from simple feedstocks. researchgate.net
The table below summarizes potential biocatalytic approaches that could be adapted for the synthesis of this compound.
| Biocatalytic Approach | Precursor Example | Enzyme Class | Potential Advantages |
| Asymmetric Reduction | 4-methyl-1-phenylpentane-1,3-dione | Ketoreductase (KRED) | High enantioselectivity, mild reaction conditions. |
| Whole-Cell Bioreduction | 4-methylpentan-3-one-1-ol | Alcohol Dehydrogenase (ADH) | Utilizes cellular machinery for cofactor regeneration. |
| Dynamic Kinetic Resolution | Racemic 4-methylpentane-1,3-diol | Lipase (B570770) | Theoretical 100% yield of the desired enantiomer. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Future research will likely see the integration of the synthesis of this compound into flow chemistry platforms. This could involve:
Immobilized Biocatalysts: The use of immobilized enzymes in packed-bed reactors would allow for continuous production with easy separation of the catalyst from the product stream, enhancing catalyst reusability and process stability.
Telescoped Reactions: Designing multi-step syntheses in a continuous flow system where the output of one reactor directly feeds into the next, eliminating the need for intermediate work-up and purification.
Automated Synthesis: Incorporating the synthesis of this compound into automated platforms for the iterative synthesis of polyketide-like structures. nih.govsci-hub.se In such a system, the diol could be a key building block that is repeatedly added to a growing molecular chain, with each step controlled by the automated system.
Exploration of New Reactivities and Transformations
Beyond its use as a simple chiral building block, future research will aim to uncover novel chemical transformations of this compound, expanding its synthetic utility. This could include:
Selective Functionalization: Developing methods for the selective protection or activation of one of the two hydroxyl groups, which would allow for differential reactivity and the construction of more complex molecules.
Conversion to Other Chiral Scaffolds: Exploring reactions that transform the 1,3-diol moiety into other valuable chiral structures. For example, methods for converting 1,3-diols into cyclopropanes have been reported and could be applied to this compound to generate novel chiral cyclopropane (B1198618) derivatives.
Catalyst and Ligand Development: Utilizing the chiral backbone of this compound to design new chiral ligands for asymmetric catalysis. The specific stereochemistry and substitution pattern of the diol could lead to ligands with unique and powerful applications in inducing stereoselectivity in a variety of chemical reactions.
Application in the Synthesis of Emerging Complex Molecular Architectures
The inherent stereochemistry of this compound makes it an ideal starting point for the synthesis of complex, biologically active molecules, particularly those with polyketide or polyol substructures. nih.govsci-hub.sefrontiersin.org Future applications in this area will likely focus on:
Natural Product Synthesis: Employing this compound as a key chiral building block in the total synthesis of natural products that contain similar structural motifs. Its defined stereochemistry can help to set multiple stereocenters in the target molecule.
Iterative Polyketide Synthesis: As part of a building block approach, this compound could be used in iterative coupling strategies to construct complex polyketide chains with full control over the stereochemistry at each newly formed stereocenter. nih.govsci-hub.seuninsubria.it This approach mimics the biosynthetic pathways of polyketides and allows for the rapid generation of diverse molecular libraries for drug discovery. sci-hub.sefrontiersin.org
Medicinal Chemistry: Incorporating the this compound scaffold into novel drug candidates. The diol unit can influence the pharmacological properties of a molecule, and its specific stereochemistry can be crucial for biological activity.
The following table illustrates the potential of using chiral building blocks like this compound in iterative synthesis.
| Iterative Synthesis Strategy | Key Reaction | Potential Product Class |
| Brown's Asymmetric Allylboration | Allylboration | 1,3-Polyols |
| Crimmins' Asymmetric Aldol (B89426) | Aldol Addition | Polypropionates |
| Rychnovsky's Acetal-Based Synthesis | Mukaiyama Aldol | Polyols |
Advanced In Silico Design and Optimization of Diol-Based Systems
Computational chemistry and in silico modeling will play an increasingly important role in guiding future research on this compound. These tools can be used to:
Predict Enzyme Specificity: Molecular docking and molecular dynamics simulations can be used to predict how the precursors to this compound will bind to the active sites of various enzymes, aiding in the selection of the most promising biocatalysts.
Design Novel Catalysts: Computational methods can be employed to design new chiral ligands based on the this compound scaffold. By modeling the transition states of catalytic reactions, researchers can optimize the structure of the ligand to maximize stereoselectivity.
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of molecules containing the this compound moiety with their biological activity, facilitating the design of more potent and selective drug candidates. researchgate.net
By embracing these future research directions, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple chiral building block into a versatile tool for innovation in sustainable chemistry, advanced manufacturing, and the creation of complex and valuable molecules.
Q & A
Q. What are the common synthetic routes for (3R)-4-methylpentane-1,3-diol, and how can stereochemical purity be ensured?
The synthesis of this compound often involves stereoselective reduction of ketone precursors or asymmetric catalysis. For example, chiral auxiliary-assisted methods (e.g., using Evans oxazolidinones) can direct stereochemistry during aldol reactions, followed by diastereoselective reduction . To ensure enantiomeric purity, techniques like chiral HPLC or polarimetry should be employed post-synthesis. Comparative analysis of NMR data with known stereoisomers (e.g., (3S)-configured analogs) can validate configuration .
Q. How can researchers distinguish this compound from its stereoisomers using spectroscopic methods?
Key methods include:
- NMR : The coupling constants (J-values) in NMR for vicinal diol protons differ based on stereochemistry. For example, axial-equatorial vs. equatorial-equatorial arrangements in cyclohexane derivatives provide distinct splitting patterns .
- IR Spectroscopy : Hydrogen-bonding patterns between hydroxyl groups in diastereomers yield unique absorption bands.
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities in stereochemical assignments .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates diols from non-polar byproducts.
- Crystallization : Solvent systems like ethanol/water enhance purity by exploiting differential solubility of diastereomers .
- Derivatization : Converting the diol to a cyclic boronate ester simplifies purification and later regeneration via hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound in lipid metabolism studies?
Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can model interactions with lipid-binding proteins (e.g., sphingosine-1-phosphate receptors). Density Functional Theory (DFT) calculations assess the compound’s electronic properties, such as hydrogen-bond donor capacity, which influences binding affinity . Comparative studies with structurally related diols (e.g., sphingosine analogs) validate predictions via in vitro assays measuring lipid signaling pathway modulation .
Q. What strategies resolve enantiomeric mixtures of this compound, and how scalable are they?
- Chiral Resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by fractional crystallization .
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from an ester precursor .
- Chromatographic Methods : Preparative chiral HPLC with amylose- or cellulose-based columns offers high purity but limited scalability. Microfluidic continuous-flow systems improve throughput .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The methyl group at C4 introduces steric hindrance, reducing nucleophilicity at the adjacent hydroxyl group. Electronic effects from the (3R)-configuration modulate acidity: the C1 hydroxyl (axial position in chair conformers) is more acidic due to reduced hydrogen-bonding stabilization. This impacts regioselectivity in etherification or esterification reactions. DFT studies and Hammett plots quantify these effects .
Q. What are the challenges in quantifying this compound in complex biological matrices?
- Matrix Interference : Co-eluting lipids or proteins require pre-treatment steps like solid-phase extraction (SPE) or protein precipitation.
- Detection Limits : LC-MS/MS with derivatization (e.g., pentafluorobenzoyl chloride) enhances sensitivity. Stable isotope-labeled internal standards (e.g., -analogs) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
